

Ibezapolstat Hydrochloride: A Technical Overview of Early-Phase Clinical Trial Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ibezapolstat hydrochloride

Cat. No.: B15188419

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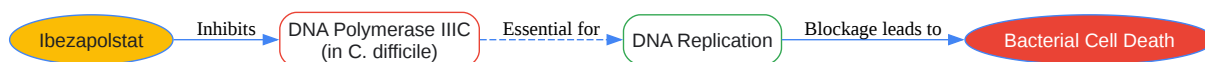
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibezapolstat hydrochloride (formerly ACX-362E) is a first-in-class, orally administered antibiotic agent under development by Acurx Pharmaceuticals. It represents a novel class of DNA polymerase IIIC inhibitors, exhibiting a narrow spectrum of activity primarily targeting *Clostridioides difficile*.^{[1][2]} This targeted approach is designed to eradicate the pathogen while minimizing disruption to the protective gut microbiota, a key factor in the high recurrence rates associated with current standard-of-care treatments for *C. difficile* infection (CDI).^{[3][4]} This technical guide provides a comprehensive summary of the early-phase clinical trial data for ibezapolstat, focusing on its mechanism of action, pharmacokinetics, safety, and efficacy, along with detailed experimental protocols from the foundational studies.

Mechanism of Action

Ibezapolstat's unique mechanism of action centers on the inhibition of DNA polymerase IIIC (Pol IIIC), an enzyme essential for bacterial DNA replication in low G+C content Gram-positive bacteria, such as *C. difficile*.^{[3][5]} This enzyme is absent in human cells and many beneficial gut bacteria, providing a high degree of selectivity.^{[3][5]} By binding to and inhibiting Pol IIIC, ibezapolstat effectively halts DNA synthesis, leading to bacterial cell death.^{[2][6]} Preclinical studies have demonstrated that ibezapolstat has a high barrier to resistance development and lacks cross-resistance with other antibiotic classes.^[7] The inhibition constant (K_i) for ibezapolstat against *C. difficile* DNA pol IIIC is $0.325 \mu\text{M}$.^{[2][6]}



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Mechanism of Action of Ibezapolstat.

Data Presentation

Pharmacokinetics

Ibezapolstat is characterized by minimal systemic absorption and high fecal concentrations, which is an ideal pharmacokinetic profile for treating gastrointestinal infections like CDI.[1][5]

Table 1: Pharmacokinetic Parameters of Ibezapolstat in Healthy Volunteers (Phase 1)[1][8]

Parameter	Single Ascending Dose (150-900 mg)	Multiple Ascending Dose (300-450 mg BID for 10 days)
Plasma Cmax	< 1 µg/mL (except for 900 mg dose)	< 1 µg/mL
Systemic Accumulation	Not observed	None observed
Fecal Concentration	Not reported in single dose	> 4000 µg/g of stool by Day 4
Food Effect (300 mg)	Higher peak plasma concentrations in fasted state (~0.6 µg/mL) vs. fed state (~0.2 µg/mL)	Not applicable

Table 2: Pharmacokinetic Parameters of Ibezapolstat in Patients with CDI (Phase 2a)[5][9]

Parameter	450 mg BID for 10 days
Plasma Concentration Range (2-4 hours post-dose)	233 - 578 ng/mL
Mean Fecal Concentration (Day 3)	416 (\pm 494) μ g/g of stool
Mean Fecal Concentration (Days 8-10)	> 1000 μ g/g of stool
Mean Fecal Concentration (2 days post-EOT)	535 (\pm 748) μ g/g of stool
Mean Fecal Concentration (Day 38)	136 (\pm 161) μ g/g of stool (in 3 of 4 samples)

Safety and Tolerability

Across early-phase trials, ibezapolstat has demonstrated a favorable safety profile, comparable to placebo and the standard of care, vancomycin.[\[1\]](#)[\[10\]](#)

Table 3: Summary of Safety Findings

Trial Phase	Key Safety and Tolerability Observations
Phase 1 (Healthy Volunteers)	- Well-tolerated with a safety signal similar to placebo. [8] - No serious adverse events reported. [1]
Phase 2a (CDI Patients)	- Well-tolerated. [5] - 7 mild-to-moderate adverse events reported. [9]
Phase 2b (CDI Patients)	- Safety profile similar to vancomycin. [10] - No drug-related serious adverse events, treatment discontinuations, or deaths. [3] [10]

Efficacy

Ibezapolstat has shown high rates of clinical cure and sustained clinical cure in patients with CDI.

Table 4: Efficacy Outcomes

Trial Phase	Population	N	Clinical Cure Rate (End of Treatment)	Sustained Clinical Cure Rate (28-day follow-up)
Phase 2a	CDI Patients	10	100% [9] [11]	100% [9] [11]
Phase 2b	CDI Patients	16	94% (15/16) [3] [10]	Not reported
Phase 2 (Pooled)	CDI Patients	26	96% (25/26) [4] [12]	Not reported
Phase 2b (Comparator)	Vancomycin	14	100% (14/14) [10] [12]	Not reported

Microbiome and Bile Acid Profile

A key differentiator for ibezapolstat is its effect on the gut microbiome and bile acid metabolism. Unlike broad-spectrum antibiotics, ibezapolstat preserves the diversity of beneficial gut bacteria.[\[1\]](#)[\[13\]](#)

Table 5: Microbiome and Bile Acid Effects

Parameter	Ibezapolstat	Vancomycin
Microbiome Diversity	- Preserves diversity of Firmicutes, Actinobacteria, and Bacteroidetes. [1] - Increased abundance of Actinobacteria. [1]	- Decreased diversity of Firmicutes, Actinobacteria, and Bacteroidetes. [1] - Overgrowth of Proteobacteria. [1]
Primary Bile Acids	- Significant decrease during and after therapy. [9]	- Not reported to decrease.
Secondary Bile Acids	- Significant increase during and after therapy. [4]	- Not reported to increase.
Secondary to Primary Bile Acid Ratio	- Favorable increase. [5] [14]	- Unfavorable ratio. [5]

Experimental Protocols

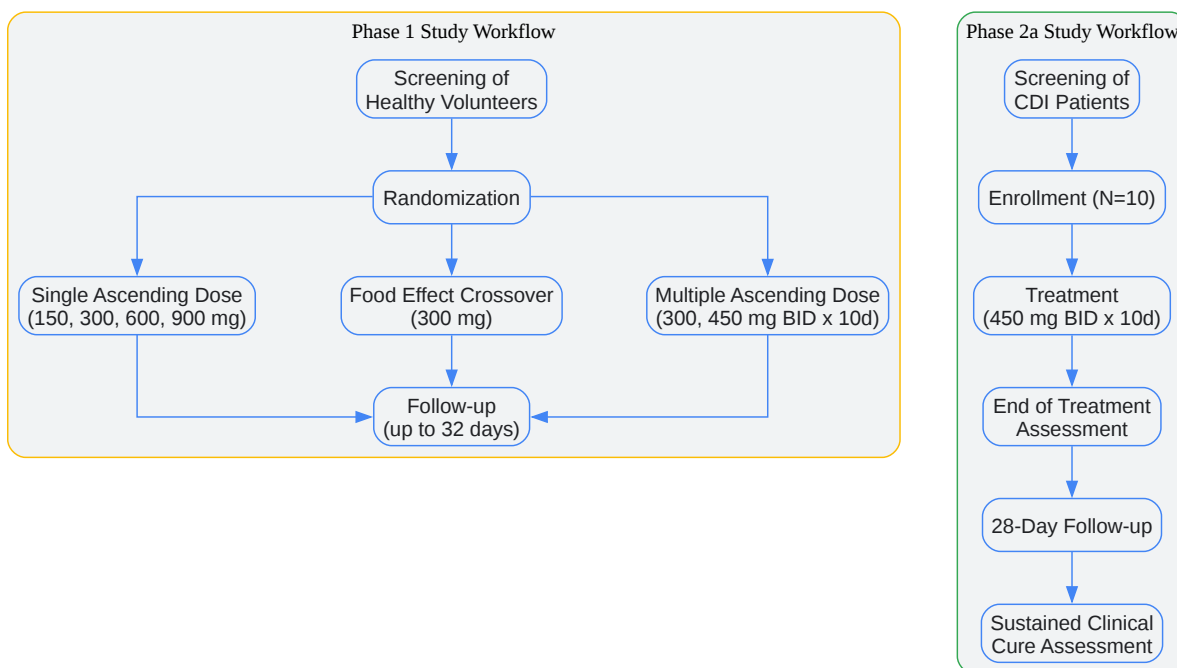
Phase 1 Study (NCT04247542)[1]

- Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy volunteers. The study consisted of three parts:
 - Part 1 (Single Ascending Dose): Cohorts received single doses of 150 mg, 300 mg, 600 mg, or 900 mg of ibezapolstat or placebo.
 - Part 2 (Food Effect): A crossover design where subjects received a single 300 mg dose of ibezapolstat in both fasted and fed states.
 - Part 3 (Multiple Ascending Dose): Cohorts received 300 mg or 450 mg of ibezapolstat or placebo twice daily for 10 days. This part also included an open-label vancomycin comparator arm for microbiome analysis.
- Key Assessments:
 - Safety and Tolerability: Monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.
 - Pharmacokinetics: Plasma and stool samples were collected at various time points to determine ibezapolstat concentrations. The analytical range for ibezapolstat was 20.0–4000.0 ng/mL in plasma and 2.50–500.00 µg/g in stool.
 - Microbiome Analysis: Fecal samples were collected to assess changes in microbial diversity and composition.

Phase 2a Study (NCT04247542)[5][9]

- Study Design: A single-arm, open-label, multicenter study in adult patients with CDI.
- Patient Population: 10 patients with a diagnosis of CDI.
- Treatment Regimen: Patients received 450 mg of ibezapolstat orally every 12 hours for 10 days.
- Follow-up: Patients were followed for an additional 28 days after the end of treatment.

- Key Assessments:
 - Primary Endpoints: Clinical cure rate at 2 days post-treatment and safety/tolerability.
 - Secondary Endpoints: Plasma and fecal pharmacokinetic characteristics, microbiological eradication of *C. difficile*, quantitative changes in the fecal microbiome and microbial diversity, effects on bile acids, and sustained clinical cure.

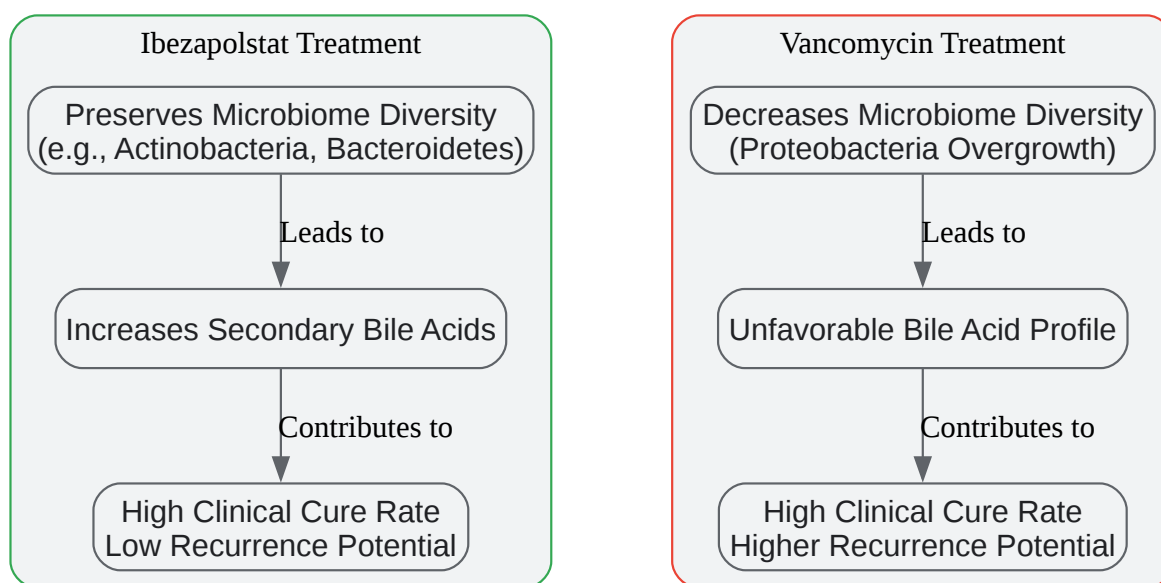


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Simplified Workflow of Ibezapolstat Early-Phase Clinical Trials.

Conclusion

The early-phase clinical trial data for **ibezapolstat hydrochloride** are promising, positioning it as a potentially significant advancement in the treatment of *Clostridioides difficile* infection. Its novel mechanism of action, favorable pharmacokinetic profile characterized by high fecal concentrations and minimal systemic absorption, and strong safety and efficacy results are all encouraging. Furthermore, its ability to preserve the gut microbiome and promote a healthy bile acid profile suggests a potential for reducing CDI recurrence, a major unmet need in the current treatment landscape. The successful completion of these early trials supports the continued clinical development of ibezapolstat in larger, pivotal Phase 3 studies.[4][11]



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Comparative Effects of Ibezapolstat and Vancomycin.

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- To cite this document: BenchChem. [Ibezapolstat Hydrochloride: A Technical Overview of Early-Phase Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15188419#early-phase-clinical-trial-data-for-ibezapolstat-hydrochloride>]

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